molecular formula C16H17NO2S B8717729 methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate

methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate

Cat. No.: B8717729
M. Wt: 287.4 g/mol
InChI Key: OONKTFLAOLXQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is an organic compound that belongs to the class of benzoate esters It features a benzoate core with a thioether linkage to a substituted aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-4-methylthiophenol with methyl 2-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thioether linkage and aromatic rings may play a role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate: Features a benzoate core with a thioether linkage.

    This compound: Contains a similar benzoate core but with different substituents on the aromatic ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an amino group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

methyl 2-[(2-amino-4-methylphenyl)sulfanylmethyl]benzoate

InChI

InChI=1S/C16H17NO2S/c1-11-7-8-15(14(17)9-11)20-10-12-5-3-4-6-13(12)16(18)19-2/h3-9H,10,17H2,1-2H3

InChI Key

OONKTFLAOLXQBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC2=CC=CC=C2C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following General Procedure L, the title compound (567 mg, 85%) was prepared from methyl 2-(((4-methyl-2-nitrophenyl)thio)methyl)benzoate (741 mg, 2.34 mmol), Zn (3.7 g, 58.44 mmol) and saturated aqueous NH4Cl (1 ml) in MeOH (20 ml).
Name
methyl 2-(((4-methyl-2-nitrophenyl)thio)methyl)benzoate
Quantity
741 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
catalyst
Reaction Step One
Yield
85%

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